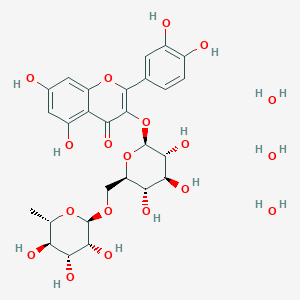

Rutin hydrate

Description

A flavonol glycoside found in many plants, including buckwheat; tobacco; forsythia; hydrangea; viola, etc. It has been used therapeutically to decrease capillary fragility.

Rutin is a natural product found in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.

Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably rutin and esculin.

A flavonol glycoside found in many plants, including BUCKWHEAT; TOBACCO; FORSYTHIA; HYDRANGEA; VIOLA, etc. It has been used therapeutically to decrease capillary fragility.

See also: Quercetin (subclass of); Ginkgo (part of); Calendula Officinalis Flower (part of) ... View More ...

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLLBWFFSGHKUSY-JPRRWYCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179735 | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250249-75-3, 207671-50-9 | |

| Record name | Rutoside trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250249753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quercetin-3-rutinoside hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Rutin trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTOSIDE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF4N03853G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Rutin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Rutin hydrate, a flavonoid glycoside of significant interest in pharmaceutical and nutraceutical research. This document synthesizes critical data on its structural, physical, and spectral characteristics, offering a valuable resource for formulation development, analytical method design, and mechanistic studies.

General and Structural Characteristics

Rutin hydrate, also known as rutoside, is the glycoside formed between the flavonol quercetin and the disaccharide rutinose. It is a prominent natural flavonoid found in a variety of plants, including buckwheat, citrus fruits, and asparagus. Its chemical structure plays a pivotal role in its biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.

| Property | Value |

| Chemical Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-4H-1-benzopyran-4-one hydrate |

| Synonyms | Rutoside, Quercetin-3-O-rutinoside, Sophorin, Vitamin P |

| Molecular Formula | C₂₇H₃₀O₁₆ · xH₂O (commonly found as a trihydrate) |

| Molecular Weight | 610.52 g/mol (anhydrous) |

| CAS Number | 153-18-4 (anhydrous), 207671-50-9 (hydrate) |

Physical and Chemical Properties

The physical and chemical properties of Rutin hydrate are crucial for its handling, formulation, and bioavailability. These properties are summarized in the table below.

| Property | Value |

| Appearance | Light yellow to greenish-yellow crystalline powder[1][2] |

| Melting Point | 195 °C (decomposes)[1][3][4] |

| pKa | 6.17 ± 0.40 (Predicted)[2][3][5] |

| LogP | -2.020 (estimated)[2] |

| Stability | Stable under recommended storage conditions (cool, dry, dark place).[6] Hygroscopic and sensitive to light.[2][3] |

Solubility Profile

The solubility of Rutin hydrate is a critical factor influencing its absorption and therapeutic efficacy. It is poorly soluble in water, which presents a challenge for oral formulation.

| Solvent | Solubility |

| Water (cold) | 0.012% (0.12 mg/mL)[3] |

| Water (boiling) | 0.5% (5 mg/mL)[3] |

| Ethanol | Slightly soluble[3] |

| Methanol | Soluble (1 g in 7 mL)[3] |

| Dimethyl Sulfoxide (DMSO) | 25-40 mg/mL[3][7] |

| Pyridine | Soluble[1] |

| Chloroform | Insoluble[1] |

Spectral Data

Spectroscopic data are essential for the identification, quantification, and structural elucidation of Rutin hydrate.

| Technique | Key Data |

| UV-Vis Spectroscopy (λmax) | In Methanol: 257-258 nm and 359-361 nm[3][7][8] |

| Infrared (IR) Spectroscopy (KBr, cm⁻¹) | 3400 (O-H), 1670 (C=O), 1620, 1520, 1470 (aromatic C=C)[3] |

| ¹H NMR Spectroscopy (DMSO-d₆, δ ppm) | Characteristic peaks for the aromatic protons of the quercetin backbone and the sugar moieties. |

| ¹³C NMR Spectroscopy (DMSO-d₆, δ ppm) | Characteristic peaks for the carbons of the flavonoid skeleton and the rutinoside group.[9] |

Experimental Protocols

Determination of Melting Point (USP <741> Class I Method)

Objective: To determine the temperature range over which Rutin hydrate melts.

Methodology:

-

Sample Preparation: A small quantity of finely powdered, dry Rutin hydrate is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus: A calibrated melting point apparatus consisting of a heated block and a thermometer or a digital temperature sensor.

-

Procedure: a. The capillary tube is placed in the heating block. b. The temperature is raised at a rate of approximately 3°C per minute until it is about 30°C below the expected melting point. c. The heating rate is then slowed to 1-2°C per minute. d. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the saturation solubility of Rutin hydrate in a specific solvent.

Methodology:

-

Procedure: a. An excess amount of Rutin hydrate is added to a known volume of the solvent in a sealed flask. b. The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. c. The suspension is then filtered to remove the undissolved solid. d. The concentration of Rutin hydrate in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

UV-Vis Spectrophotometry for Quantification

Objective: To determine the concentration of Rutin hydrate in a solution.

Methodology:

-

Preparation of Standard Solutions: A series of standard solutions of Rutin hydrate of known concentrations are prepared in a suitable solvent (e.g., methanol).

-

Sample Preparation: The sample containing Rutin hydrate is dissolved in the same solvent and diluted to a concentration that falls within the range of the standard solutions.

-

Measurement: The absorbance of the standard solutions and the sample solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 257 nm or 359 nm for Rutin in methanol.[8]

-

Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations. The concentration of Rutin hydrate in the sample is then determined from its absorbance using the calibration curve.

Signaling Pathways and Biological Activity

Rutin hydrate exerts its biological effects by modulating various cellular signaling pathways. Its antioxidant and anti-inflammatory properties are of particular interest.

Antioxidant Activity via the Nrf2 Signaling Pathway

Rutin hydrate is a potent antioxidant that can scavenge free radicals and upregulate endogenous antioxidant defense mechanisms. A key pathway involved is the Keap1-Nrf2 pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. Rutin Protects Fibroblasts from UVA Radiation through Stimulation of Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rutin, A Natural Flavonoid Protects PC12 Cells Against Sodium Nitroprusside-Induced Neurotoxicity Through Activating PI3K/Akt/mTOR and ERK1/2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rutin activates the MAPK pathway and BDNF gene expression on beta-amyloid induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Rutin protects t‑butyl hydroperoxide-induced oxidative impairment via modulating the Nrf2 and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: Solubility of Rutin Hydrate in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rutin, a flavonoid glycoside found in numerous plants, is the subject of extensive research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. A critical parameter for its application in in vitro and in vivo studies is its solubility in common laboratory solvents. This document provides a comprehensive technical overview of the solubility of rutin hydrate in two frequently used solvents: dimethyl sulfoxide (DMSO) and ethanol. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and a relevant biological pathway to aid researchers in their experimental design and execution.

Quantitative Solubility Data

The solubility of rutin hydrate can vary significantly between different suppliers and batches, and it is influenced by experimental conditions such as temperature, solvent purity, and the use of physical methods like sonication or heating. The following tables summarize the reported solubility data in DMSO and ethanol.

Table 2.1: Solubility of Rutin Hydrate in DMSO

| Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes / Conditions |

| 235 | 384.92 | TargetMol | Sonication is recommended.[1] |

| 125 | 175.31 | MedchemExpress | Ultrasonic assistance is needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[2] |

| 100 | 163.79 | Selleck Chemicals, GlpBio | Use fresh DMSO as moisture absorption reduces solubility.[3][4] |

| 50 | - | AbMole BioScience | Stated for Rutin hydrate.[5] |

| ~25 | - | Cayman Chemical | For Rutin (hydrate).[6] |

Table 2.2: Solubility of Rutin Hydrate in Ethanol

| Solubility (mg/mL) | Molar Concentration (mM) | Source | Notes / Conditions |

| ~43.5 (1g/23mL) | ~71.25 | ChemBK | In boiling ethanol.[7] |

| ~5 (~0.5 wt%) | ~8.19 | ResearchGate | At room temperature, citing Krewson et al. (1952).[8] |

| ~3.45 (1g/290mL) | ~5.65 | ChemBK | In cold ethanol.[7] |

| 2 | 3.28 | TargetMol | Sonication is recommended.[1] |

| Sparingly Soluble | - | ChemicalBook | In ethanol (96 per cent).[9] |

Experimental Protocols

Accurate and reproducible solubility data is contingent on standardized protocols. Below are methodologies for preparing stock solutions and for determining solubility via the shake-flask method.

Protocol for Preparation of a Rutin Hydrate Stock Solution

This protocol outlines the general steps for dissolving rutin hydrate to create a stock solution for experimental use.

-

Weighing: Accurately weigh the desired amount of rutin hydrate powder in a suitable container (e.g., a conical or sealed vial).

-

Solvent Addition: Add the solvent of choice (e.g., fresh, anhydrous DMSO) to the powder. For maximum solubility, use newly opened solvents, as absorbed moisture can decrease solubility.[2][3]

-

Facilitating Dissolution:

-

Inert Gas Purge: For long-term stability and to prevent oxidation, it is advisable to purge the solvent with an inert gas (e.g., nitrogen or argon) before adding it to the rutin hydrate and to store the final stock solution under an inert atmosphere.[6]

-

Storage: Store stock solutions in tightly sealed vials, aliquoted to avoid repeated freeze-thaw cycles. Recommended storage is at -20°C for up to one month or -80°C for up to six months.[10]

Protocol for Solubility Determination by Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of rutin hydrate to a known volume of the solvent (DMSO or ethanol) in a sealed, screw-cap vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully extract an aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the quantifiable range of the analytical instrument.

-

Quantification: Analyze the concentration of rutin in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection or UV/Vis Spectrometry.[11][12]

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility of rutin hydrate in the solvent at the specified temperature.

Visualizations: Workflows and Biological Pathways

Experimental and Logical Diagrams

Visualizing workflows and biological pathways can clarify complex processes. The following diagrams were generated using Graphviz (DOT language) in accordance with the specified requirements.

Caption: A flowchart of the shake-flask method for solubility assessment.

Caption: Rutin's inhibition of the NF-κB inflammatory pathway.

References

- 1. Rutin | Quercetin 3-O-rutinoside | flavonoid | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. abmole.com [abmole.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. (+)-Rutin Hydrate [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. Rutin trihydrate CAS#: 250249-75-3 [m.chemicalbook.com]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2015094479A1 - Method for solubilizing rutin with polyhydroxy alkyl alcohols - Google Patents [patents.google.com]

The Antioxidant Mechanisms of Rutin Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin hydrate, a ubiquitous flavonoid glycoside, exhibits potent antioxidant properties, positioning it as a compound of significant interest in the fields of pharmacology and drug development. Its multifaceted mechanism of action involves direct scavenging of reactive oxygen species, chelation of transition metals, upregulation of endogenous antioxidant enzymes, and modulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of the core antioxidant mechanisms of rutin hydrate, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to support further research and development.

Direct Radical Scavenging Activity

Rutin hydrate demonstrates significant efficacy in neutralizing a variety of reactive oxygen and nitrogen species (RONS), thereby mitigating cellular damage. This activity is attributed to its chemical structure, which allows for the donation of hydrogen atoms to stabilize free radicals.

Quantitative Analysis of Radical Scavenging

The radical scavenging potential of rutin hydrate has been quantified in numerous studies using various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from these studies are summarized below, providing a comparative overview of its potency against different radicals.

| Assay | Radical Species | Rutin Hydrate IC50/EC50 | Reference Compound | Reference IC50/EC50 |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 4.81 µM (EC50)[1] | Rutin | 5.82 µM (EC50)[1] |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 3.17 µg/mL (IC50) | Ascorbic Acid | 4.92 µg/mL (IC50) |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 4.68 µg/mL (IC50) | - | - |

| Nitric Oxide Scavenging | Nitric Oxide | 1.43 µg/mL (IC50) | - | - |

| Superoxide Radical Scavenging | Superoxide Anion | Moderate Activity | - | - |

| Hydroxyl Radical Scavenging | Hydroxyl Radical | Significant Reduction[1] | - | - |

Experimental Protocols for Radical Scavenging Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Protocol:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare various concentrations of rutin hydrate in methanol.

-

Add 2 mL of each rutin hydrate solution to 2 mL of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Ascorbic acid is typically used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the rutin hydrate sample.

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of rutin hydrate.

This method assesses the ability of an antioxidant to compete with deoxyribose for hydroxyl radicals generated by the Fenton reaction.

Protocol:

-

Prepare the following stock solutions: 1 mM EDTA, 10 mM FeCl₃, 10 mM H₂O₂, 1 mM ascorbic acid, and 10 mM 2-deoxy-D-ribose in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

In a reaction tube, add 0.1 mL EDTA, 0.01 mL FeCl₃, 0.1 mL H₂O₂, 0.36 mL deoxyribose, and 1 mL of the rutin hydrate sample solution at various concentrations.

-

Add 0.33 mL of phosphate buffer (pH 7.4) and initiate the reaction by adding 0.1 mL of ascorbic acid.

-

Incubate the mixture at 37°C for 1 hour.

-

Stop the reaction by adding 1 mL of 10% trichloroacetic acid (TCA) and 1 mL of 0.5% thiobarbituric acid (TBA).

-

Heat the mixture at 100°C for 20 minutes to develop a pink chromogen.

-

Cool the tubes and measure the absorbance at 532 nm.

-

The scavenging activity is calculated based on the reduction of absorbance in the presence of rutin hydrate.

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Rutin hydrate can chelate these metal ions, rendering them inactive and thereby preventing the initiation of oxidative chain reactions.

Quantitative Analysis of Metal Chelation

The metal chelating ability of rutin hydrate is often assessed by measuring its interference with the formation of a colored complex between the metal ion and a specific reagent.

| Assay | Metal Ion | Rutin Hydrate Activity |

| Ferrozine Assay | Fe²⁺ | Effective Chelation |

Experimental Protocol for Fe²⁺ Chelating Assay (Ferrozine Method)

Protocol:

-

Prepare various concentrations of rutin hydrate in a suitable solvent.

-

To 3 mL of each rutin hydrate solution, add 0.05 mL of 2 mM FeSO₄·7H₂O.

-

Initiate the reaction by adding 0.2 mL of 5 mM ferrozine solution.

-

Vigorously shake the mixture and allow it to stand at room temperature for 10 minutes.

-

Measure the absorbance of the solution at 562 nm.

-

The chelating activity is calculated as the percentage inhibition of ferrozine-Fe²⁺ complex formation.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, rutin hydrate enhances the cellular antioxidant defense system by upregulating the expression and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Effect on Antioxidant Enzyme Activity

Studies have demonstrated that treatment with rutin hydrate leads to a significant increase in the activity of these protective enzymes.

| Enzyme | Effect of Rutin Hydrate Treatment |

| Superoxide Dismutase (SOD) | Increased Activity[2] |

| Catalase (CAT) | Increased Activity[2] |

| Glutathione Peroxidase (GPx) | Increased Activity[2] |

Experimental Protocol for Antioxidant Enzyme Activity Assays

This assay is typically based on the inhibition of the reduction of a chromogen by superoxide radicals.

Protocol:

-

Prepare cell or tissue lysates from control and rutin hydrate-treated samples.

-

Use a commercial SOD assay kit or a method based on the inhibition of nitroblue tetrazolium (NBT) reduction.

-

The reaction mixture typically contains the sample lysate, a source of superoxide radicals (e.g., xanthine/xanthine oxidase system), and the detection reagent (e.g., NBT).

-

The rate of color development is inversely proportional to the SOD activity in the sample.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).

-

Calculate SOD activity relative to a standard curve and express as units per milligram of protein.

Regulation of Cellular Signaling Pathways

Rutin hydrate exerts its antioxidant effects not only through direct chemical interactions but also by modulating critical intracellular signaling pathways that regulate the cellular response to oxidative stress and inflammation.

Activation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. Oxidative stress or the presence of Nrf2 activators like rutin hydrate disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Caption: Rutin hydrate promotes the dissociation of the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and activation of antioxidant gene expression.

Protocol:

-

Culture cells (e.g., HepG2) on coverslips in a 24-well plate.

-

Treat the cells with rutin hydrate at the desired concentration and for a specific duration.

-

Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer (e.g., goat serum).

-

Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.

-

Wash the cells and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the subcellular localization of Nrf2 using a fluorescence microscope. An increase in nuclear fluorescence indicates Nrf2 translocation.

Inhibition of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6. Rutin hydrate has been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory effects that are closely linked to its antioxidant activity.

Caption: Rutin hydrate inhibits the NF-κB signaling pathway, reducing the expression of pro-inflammatory genes.

Protocol:

-

Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with various concentrations of rutin hydrate.

-

Induce an inflammatory response by adding an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

-

After a suitable incubation period, collect the cell culture supernatant.

-

Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

A decrease in cytokine levels in the rutin hydrate-treated groups compared to the LPS-only control indicates inhibition of the inflammatory response.

Conclusion

The antioxidant mechanism of action of rutin hydrate is a complex and synergistic interplay of direct radical scavenging, metal ion chelation, enhancement of endogenous antioxidant defenses, and modulation of key cellular signaling pathways. This in-depth guide provides a foundational understanding for researchers and drug development professionals, highlighting the multifaceted nature of rutin hydrate's protective effects against oxidative stress. The provided quantitative data and detailed experimental protocols serve as a valuable resource for further investigation and the development of novel therapeutic strategies leveraging the potent antioxidant properties of rutin hydrate.

References

In Vitro Biological Activities of Rutin Hydrate: A Technical Guide

Introduction

Rutin (quercetin-3-O-rutinoside), a flavonoid glycoside ubiquitously found in various plants, including buckwheat, citrus fruits, and tea, has garnered significant attention in the scientific community.[1][2] Its hydrated form, Rutin hydrate, is often utilized in experimental studies due to its stability and solubility. This technical guide provides an in-depth overview of the diverse in vitro biological activities of Rutin hydrate, focusing on its antioxidant, anti-inflammatory, anticancer, antibacterial, neuroprotective, and enzyme-inhibiting properties. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows.

Antioxidant Activity

Rutin hydrate is a potent antioxidant, a property attributed to its chemical structure which enables it to scavenge free radicals and chelate metal ions.[3][4] In vitro studies have consistently demonstrated its ability to neutralize various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells and biomolecules from oxidative damage.[5]

Quantitative Antioxidant Data

The antioxidant capacity of Rutin hydrate has been quantified using various assays, with results often presented as IC50 values (the concentration required to inhibit 50% of the radical activity).

| Assay | Analyte | IC50 / EC50 Value | Reference Compound | Reference IC50 / EC50 | Source |

| DPPH Radical Scavenging | Rutin | 90.4% inhibition at 0.05 mg/mL | Ascorbic Acid | 92.8% inhibition at 0.05 mg/mL | [6] |

| DPPH Radical Scavenging | Rutin hydrate | 4.81 µM (EC50) | Rutin | 5.82 µM (EC50) | [7] |

| DPPH Radical Scavenging | Rutin | 1.015 ± 0.06 µM | Ascorbic Acid | 21.78 ± 2.22 µM | [8] |

| Hydroxyl Radical Scavenging | Rutin & Rutin hydrate | Significant reduction | - | - | [7] |

| Nitric Oxide (NO) Scavenging | Rutin-loaded nanomicelles | 73.03 µM | Indomethacin | 60.88 µM | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound. It is based on the ability of an antioxidant to reduce the stable 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical, a purple-colored radical, to its non-radical form, which is yellow.[9]

Materials:

-

Rutin hydrate

-

1,1-diphenyl-2-picryl-hydrazyl (DPPH)

-

Methanol or Ethanol

-

Ascorbic acid (or Trolox) as a positive control[10]

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.[10]

-

Preparation of Sample Solutions: Prepare a stock solution of Rutin hydrate in methanol. From this stock, create a series of dilutions to obtain various concentrations (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[10] Prepare similar dilutions for the standard antioxidant (ascorbic acid).

-

Assay Reaction:

-

In a 96-well plate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.[11]

-

For the control well, add 100 µL of DPPH solution and 100 µL of methanol.

-

For the blank well, add 200 µL of methanol.

-

-

Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[9][12]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the control reaction and Abs_sample is the absorbance of the test sample.

-

-

IC50 Determination: Plot the percentage of inhibition against the concentration of Rutin hydrate. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Visualization: DPPH Assay Workflow

References

- 1. Rutin protects against cognitive deficits and brain damage in rats with chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Chemical Structure–Antioxidant Activity Relationship of Water–Based Enzymatic Polymerized Rutin and Its Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rutin as a Mediator of Lipid Metabolism and Cellular Signaling Pathways Interactions in Fibroblasts Altered by UVA and UVB Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijrr.com [ijrr.com]

- 8. Preparation and Characterization of Rutin-Encapsulated Polymeric Micelles and Studies of Synergism with Bioactive Benzoic Acids and Triazolofluoroquinolones as Anticancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. abcam.cn [abcam.cn]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

Rutin Hydrate: A Multifaceted Neuroprotective Agent for Neurodegenerative Disorders

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Rutin hydrate, a naturally occurring flavonoid glycoside, has emerged as a promising therapeutic candidate for a spectrum of neurodegenerative diseases. Extensive preclinical evidence demonstrates its potent neuroprotective effects, which are attributed to a complex interplay of antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. This technical guide provides an in-depth analysis of the current understanding of rutin hydrate's neuroprotective potential, with a focus on its molecular mechanisms of action, relevant signaling pathways, and the experimental evidence supporting its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), represent a significant and growing global health challenge.[1] These disorders are characterized by the progressive loss of neuronal structure and function, leading to cognitive decline, motor impairments, and ultimately, mortality.[1] While the precise etiologies of these diseases are multifaceted and not fully elucidated, accumulating evidence points to common underlying pathological mechanisms, including oxidative stress, neuroinflammation, and apoptosis.[1][2] Rutin (quercetin-3-O-rutinoside), a flavonoid found in various plants such as buckwheat and citrus fruits, and its hydrate form have garnered considerable attention for their potential to counteract these detrimental processes.[1][2][3] Pharmacological studies have highlighted the beneficial effects of rutin in various disease models, suggesting its therapeutic potential in neurodegenerative conditions.[1][2] This guide synthesizes the current knowledge on the neuroprotective mechanisms of rutin hydrate, providing a detailed overview of the experimental data and the signaling pathways involved.

Mechanisms of Neuroprotection

Rutin hydrate exerts its neuroprotective effects through a variety of molecular mechanisms, primarily centered around its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[3][4]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative diseases.[3][4] Rutin hydrate mitigates oxidative stress through several mechanisms:

-

Direct ROS Scavenging: The chemical structure of rutin enables it to directly scavenge free radicals.[2]

-

Upregulation of Antioxidant Enzymes: Rutin treatment has been shown to increase the levels and activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR).[2][3] It also enhances the levels of reduced glutathione (GSH), a critical endogenous antioxidant.[2][3]

-

Modulation of Nrf2 Pathway: Rutin can upregulate the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response, leading to the increased expression of downstream antioxidant genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3][4]

Anti-inflammatory Effects

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes) and the production of pro-inflammatory mediators, plays a crucial role in the progression of neurodegenerative diseases.[3][5] Rutin hydrate has been demonstrated to suppress neuroinflammatory responses by:

-

Inhibition of Pro-inflammatory Cytokines: Rutin treatment significantly reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][6]

-

Suppression of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Rutin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes.[3][6][7]

-

Modulation of Microglial Activation: Rutin can modulate the polarization state of microglia, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is associated with tissue repair.[4]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, is a major contributor to the neuronal loss observed in neurodegenerative disorders. Rutin hydrate has been shown to protect neurons from apoptosis through:

-

Regulation of Bcl-2 Family Proteins: Rutin can modulate the expression of the Bcl-2 family of proteins, which are key regulators of apoptosis. It upregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while downregulating the expression of pro-apoptotic proteins like Bax and Bak.[3][4][8]

-

Inhibition of Caspase Activity: Rutin can inhibit the activation of caspases, particularly caspase-3 and caspase-9, which are critical executioners of the apoptotic cascade.[4]

-

Modulation of MAPK and PI3K/Akt Pathways: Rutin has been shown to influence cell survival pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, which are involved in regulating apoptosis.[3] It can inhibit the pro-apoptotic p38 MAPK and JNK signaling pathways.[3]

Key Signaling Pathways

The neuroprotective effects of rutin hydrate are mediated by its modulation of several critical intracellular signaling pathways.

BDNF/TrkB/ERK/CREB Signaling Pathway

Brain-derived neurotrophic factor (BDNF) is a crucial neurotrophin that supports neuronal survival, growth, and synaptic plasticity. The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), activates downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways. Studies have shown that rutin hydrate can ameliorate cognitive deficits by upregulating the expression of BDNF, TrkB, ERK, and CREB.[3][8] This pathway is critical for learning and memory.[8]

Caption: Rutin hydrate stimulates the BDNF/TrkB/ERK/CREB signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Rutin hydrate has been shown to inhibit the activation of the NF-κB pathway, thereby suppressing the production of inflammatory mediators.[3][6]

Caption: Rutin hydrate inhibits the pro-inflammatory NF-κB signaling pathway.

Apoptotic Pathways

Rutin hydrate modulates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. It upregulates anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins like Bax, thereby preventing the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.[3][4] It also inhibits the activation of caspase-8, a key initiator of the extrinsic pathway.[4]

Caption: Rutin hydrate modulates both intrinsic and extrinsic apoptotic pathways.

Experimental Evidence

The neuroprotective effects of rutin hydrate have been demonstrated in a wide range of in vitro and in vivo experimental models of neurodegenerative diseases.

In Vitro Studies

| Cell Line | Insult/Model | Key Findings | Reference |

| SH-SY5Y | Aβ42 | Decreased cytotoxicity, oxidative stress, and pro-inflammatory cytokines. | [5] |

| PC12 | 6-hydroxydopamine (6-OHDA) | Improved antioxidant activities. | [5] |

| Neuro-2a | Insulin amyloid fibrils | Reduced ROS levels, downregulated Bax, and upregulated Bcl-2. | [3] |

| HT22 | Ethanol | Upregulated neurotrophic factors and attenuated oxidative stress. | [3] |

| BMG-1 | Hydrogen Peroxide | Reduced oxidative stress, lipid peroxidation, and apoptosis; increased GSH levels. IC50 value was approximately 200 µM. | [9] |

| PC12 | Sodium Nitroprusside (SNP) | Protected against SNP-induced neurotoxicity and apoptosis, potentially via the ERK1/2 signaling pathway. | [10] |

In Vivo Studies

| Animal Model | Disease Model | Rutin Hydrate Dose | Key Findings | Reference |

| Rats | Scopolamine-induced amnesia | 100 mg/kg | Attenuated learning and memory deficits; increased BDNF, TrkB, ERK, CREB, and Bcl-2; decreased Bax. | [8] |

| Rats | Chronic cerebral hypoperfusion | 50 mg/kg | Improved cognitive deficits; alleviated cholinergic dysfunction, oxidative damage, and neuroinflammation. | [5] |

| Zebrafish | Copper sulfate and LPS-induced neuroinflammation | 100 mg/L | Reduced neutrophil migration and neuroinflammation; improved locomotor ability. | [6] |

| Mice | Alzheimer's disease (transgenic) | 200 ppm in diet | Reduced oligomeric Aβ levels, inhibited glial cell activation, and decreased inflammatory cytokines. | [3][11] |

| Rats | Subarachnoid hemorrhage | 50 mg/kg | Inhibited neuroinflammation and provided neuroprotection. | [3][7] |

| Rats | Fluoride-induced neurotoxicity | 50 and 100 mg/kg | Attenuated neurobehavioral deficits, oxidative stress, neuroinflammation, and apoptosis. | [12] |

Experimental Protocols

Scopolamine-Induced Amnesia Model in Rats

This model is used to evaluate the effects of compounds on learning and memory.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Rutin as a Potent Antioxidant: Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Rutin protects against cognitive deficits and brain damage in rats with chronic cerebral hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rutin Inhibits Neuroinflammation and Provides Neuroprotection in an Experimental Rat Model of Subarachnoid Hemorrhage, Possibly Through Suppressing the RAGE-NF-κB Inflammatory Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Diet Containing Rutin Ameliorates Brain Intracellular Redox Homeostasis in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Rutin Hydrate vs. Quercetin: A Technical Guide to Their Structural and Functional Distinctions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of rutin hydrate and its aglycone, quercetin. We will explore their core structural differences, the resulting impact on their physicochemical properties and bioavailability, and the experimental methodologies used to characterize them.

Core Structural Differences

Rutin and quercetin are flavonoids, a class of polyphenolic compounds widely found in plants.[1] The fundamental structural difference between them is that rutin is a glycoside of quercetin.[2] Specifically, rutin is quercetin bonded to the disaccharide rutinose at the C3 position.[3][4] Rutinose itself is composed of rhamnose and glucose.[2][4] Quercetin, in contrast, is an aglycone, meaning it does not have an attached sugar moiety and possesses a free hydroxyl group at the C3 position.[2] This structural distinction is the primary determinant of their differing chemical and biological properties.

Caption: Core structural difference between Rutin and Quercetin.

Physicochemical and Pharmacokinetic Properties

The presence of the hydrophilic rutinose sugar in rutin significantly influences its properties compared to the more lipophilic quercetin. This is reflected in their molecular weight, solubility, and, most critically, their bioavailability.

| Property | Rutin Hydrate | Quercetin | References |

| Chemical Formula | C₂₇H₃₀O₁₆ · 3H₂O | C₁₅H₁₀O₇ | [5][6] |

| Molecular Weight | 664.6 g/mol | 302.24 g/mol | [5][7] |

| Appearance | Yellowish crystalline powder | Yellow needle-like crystalline powder | [8] |

| Solubility in Water | Sparingly soluble | Slightly soluble to practically insoluble in cold water; sparingly in hot water. | [9] |

| Solubility in Solvents | Soluble in DMF and DMSO | Soluble in lipids, alcohol, and alkaline aqueous solutions. | [5][9] |

| Melting Point | Not specified | Decomposes at 314 °C | [8] |

| Bioavailability | Very low; acts as a prodrug for quercetin. | Higher oral absorption rate than rutin.[1][10] | [11][12] |

Metabolism and Bioavailability: A Prodrug Relationship

A critical concept for drug development professionals is that rutin functions as a prodrug for quercetin.[11] Due to its larger size and hydrophilic nature, rutin is poorly absorbed in the small intestine.[1][12] Instead, it travels to the colon, where gut microflora hydrolyze the glycosidic bond, cleaving the rutinose sugar and releasing quercetin.[3][11] This liberated quercetin is then absorbed.

This metabolic pathway means that oral administration of rutin leads to the appearance of quercetin metabolites (sulfates and glucuronides) in the bloodstream, not rutin itself.[1][10][13] Quercetin, being smaller and more lipophilic, can be absorbed directly from the small intestine.[2][11] Consequently, quercetin exhibits a higher and faster oral absorption rate compared to rutin.[1][14]

Caption: Metabolic pathway of Rutin to Quercetin after oral administration.

Differential Effects on Signaling Pathways

While the ultimate systemic effects of rutin are largely attributable to its conversion to quercetin, some studies investigate the direct actions of rutin hydrate. For instance, rutin hydrate has been shown to cross the blood-brain barrier and exert neuroprotective effects by modulating specific signaling pathways.[15] It has been reported to inhibit the activation of c-Jun N-terminal kinases (JNK) and extracellular signal-regulated kinases (ERK1/2) while activating the mammalian target of rapamycin (mTOR) signaling pathway.[15]

Caption: Modulation of JNK, ERK, and mTOR pathways by Rutin Hydrate.

Experimental Protocols

This protocol is a generalized summary based on methodologies used to compare the pharmacokinetics of rutin and quercetin.[1][10][13]

-

Animal Model: Male Sprague-Dawley rats are typically used. Animals are fasted overnight before dosing but allowed access to water.

-

Dosing:

-

Quercetin IV Group: Quercetin is dissolved in a suitable vehicle (e.g., polyethylene glycol) and administered intravenously (e.g., 33 µmol/kg) to establish a baseline for 100% bioavailability.[14]

-

Quercetin Oral Group: Quercetin is administered orally via gavage (e.g., 165 µmol/kg).[14]

-

Rutin Oral Group: Rutin is administered orally via gavage (e.g., 328 µmol/kg).[14]

-

-

Sample Collection: Blood samples are collected via cardiopuncture or cannulation at specific time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).[10] Plasma is separated by centrifugation.

-

Sample Preparation:

-

Quantification via HPLC:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode-Array Detector (DAD) is used.[16]

-

Column: A C18 reverse-phase column is commonly employed.

-

Mobile Phase: A gradient of acidified water (e.g., with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the compounds.

-

Detection: Quercetin is detected and quantified by its absorbance at a specific wavelength (e.g., 370 nm).

-

-

Data Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are calculated using software like WINNONLIN to determine the oral absorption rate.[1][10]

This is a common in-vitro method to assess the radical scavenging ability of compounds like rutin and quercetin.[4][5]

-

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a non-radical form, and the color fades to yellow. The change in absorbance is proportional to the radical scavenging activity.

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare serial dilutions of the test compounds (rutin and quercetin) and a positive control (e.g., ascorbic acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions (or methanol as a blank) to the wells.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: Measure the absorbance of each well using a microplate reader at approximately 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration. A lower IC₅₀ indicates higher antioxidant activity.[4]

-

References

- 1. jfda-online.com [jfda-online.com]

- 2. What Is The Difference Between Quercetin And Rutin? - Blog [lenutra.com]

- 3. liftmode.com [liftmode.com]

- 4. Do Rutin and Quercetin Retain Their Structure and Radical Scavenging Activity after Exposure to Radiation? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Quercetin | C15H10O7 | CID 5280343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound Quercetin (FDB011904) - FooDB [foodb.ca]

- 8. Quercetin | 117-39-5 [chemicalbook.com]

- 9. The Pharmacological Activity, Biochemical Properties, and Pharmacokinetics of the Major Natural Polyphenolic Flavonoid: Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 11. Bioavailability of rutin and quercetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What Is the Difference Between Rutin And Quercetin? - Hongda Phytochemistry [hongdanaturals.com]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] Bioavailability and metabolic pharmacokinetics of rutin and quercetin in rats | Semantic Scholar [semanticscholar.org]

- 15. Rutin hydrate (Rutoside hydrate; Quercetin 3-O-rutinoside hydrate) Datasheet DC Chemicals [dcchemicals.com]

- 16. mdpi.com [mdpi.com]

A Technical Guide to the Natural Sources and Extraction of Rutin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rutin hydrate, a versatile flavonoid glycoside, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and vasoprotective properties. This guide provides a comprehensive overview of the principal natural sources of rutin hydrate and delves into the technical intricacies of its extraction. Detailed methodologies for conventional and modern extraction techniques are presented, alongside comparative quantitative data to inform selection and optimization. Furthermore, this document elucidates the key signaling pathways modulated by rutin, offering visual representations to facilitate a deeper understanding of its mechanism of action at a molecular level.

Natural Sources of Rutin Hydrate

Rutin hydrate is ubiquitously distributed throughout the plant kingdom, with notable concentrations found in a variety of fruits, vegetables, and medicinal herbs.[1][2][3][4] Buckwheat, particularly Tartary buckwheat (Fagopyrum tataricum), is one of the most commercially significant sources due to its exceptionally high rutin content, which can range from 0.8% to 1.7% of the dry weight of the seeds.[2] Other prominent dietary sources include citrus fruits (especially the peel), apples, berries, asparagus, and tea.[1][2][4] The leaves and flowers of plants often contain higher concentrations of rutin than the stems or seeds. For instance, in buckwheat, the flowers can contain as much as 46,000 ppm of rutin.[5]

A summary of rutin content in various plant sources is provided in Table 1.

Table 1: Rutin Content in Various Plant Sources

| Plant Source | Part Analyzed | Rutin Content | Reference |

| Tartary Buckwheat (Fagopyrum tataricum) | Seeds | ~0.8-1.7% (dry weight) | [2] |

| Common Buckwheat (Fagopyrum esculentum) | Seeds | ~0.01% (dry weight) | [2] |

| Buckwheat (Fagopyrum esculentum) | Flowers | ~46,000 ppm | [5] |

| Buckwheat (Fagopyrum esculentum) | Stems | ~1,000 ppm | [5] |

| Buckwheat (Fagopyrum esculentum) | Leaves | ~300 ppm | [5] |

| Buckwheat (Fagopyrum esculentum) | Bran | 131-476 ppm | [5] |

| Buckwheat (Fagopyrum esculentum) | Flour | 19-168 ppm | [5] |

| Cassava (Manihot esculenta) | Leaves | up to 2.4% (dry weight) | [6] |

| Sophora japonica | Flower Buds | - | |

| Fig (Ficus carica) | Leaves (ethanolic extract) | 16.82 ± 0.06 mg/g | [7] |

| Fig (Ficus carica) | Leaves (aqueous extract) | 7.87 ± 0.02 mg/g | [7] |

| Coriander | - | 196.6 mg/kg | [8] |

| Asparagus | - | 151.3 mg/kg | [8] |

| Umbu | - | 43.2 - 162.4 mg/kg | [8] |

| Noni | - | 43.2 - 162.4 mg/kg | [8] |

| Blackberry | - | 43.2 - 162.4 mg/kg | [8] |

| Quince | - | 43.2 - 162.4 mg/kg | [8] |

| Cherry | - | 43.2 - 162.4 mg/kg | [8] |

Extraction Methodologies

The extraction of rutin hydrate from plant matrices is a critical step in its isolation and purification. The choice of extraction method depends on various factors, including the plant source, desired yield and purity, and environmental and economic considerations. Both conventional and modern techniques are employed, each with its own set of advantages and limitations.

Conventional Extraction Methods

Solvent extraction is a traditional and widely used method for obtaining rutin. It involves the use of a solvent to dissolve the target compound from the plant material.

Experimental Protocol: Solvent Extraction of Rutin from Buckwheat

-

Sample Preparation: Dried and powdered buckwheat leaves (240 g) are used as the starting material.[1]

-

Maceration: 5 L of methanol is added to the powdered leaves in a flask and left at room temperature for 3 days.[1]

-

Reflux Extraction (Alternative): For a more efficient extraction, a reflux setup can be used. The powdered plant material is placed in a flask with the solvent (e.g., 60% ethanol) and heated to the solvent's boiling point for a specified duration (e.g., 1-3 hours).

-

Filtration: The mixture is filtered to separate the solid plant residue from the liquid extract.

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude rutin extract.[1]

Modern Extraction Techniques

To overcome the limitations of conventional methods, such as long extraction times and high solvent consumption, several modern techniques have been developed.

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, thereby enhancing the release of intracellular compounds into the solvent.

Experimental Protocol: Ultrasound-Assisted Extraction of Rutin from Carica papaya Leaves

-

Sample and Solvent Preparation: A predetermined weight of dried and powdered Carica papaya leaves is mixed with an ethanol-water solution (e.g., 20% ethanol) at a specific solid-to-liquid ratio (e.g., 1:650 w/w).[9]

-

Ultrasonication: The mixture is placed in an ultrasonic bath and subjected to ultrasonication for a defined period (e.g., 20 minutes).[9] The temperature of the water bath is maintained at room temperature.

-

Filtration and Analysis: The extract is filtered and analyzed for rutin content, typically using High-Performance Liquid Chromatography (HPLC).[9]

MAE employs microwave energy to heat the solvent and plant material, leading to a rapid extraction process.

Experimental Protocol: Microwave-Assisted Extraction of Rutin from Flos Sophorae

-

Sample and Solvent Preparation: Powdered Flos Sophorae is mixed with a solvent (e.g., 100% methanol) at a specific liquid-to-solid ratio (e.g., 50:1).[10]

-

Microwave Irradiation: The mixture is subjected to microwave irradiation at a specific power (e.g., 287 W) for a short duration (e.g., 80 seconds).[10]

-

Cooling and Filtration: The extract is cooled and then filtered for further analysis.

Comparative Analysis of Extraction Methods

The efficiency of different extraction methods can vary significantly. Table 2 provides a comparison of rutin yields obtained using various techniques from cassava leaves.

Table 2: Comparison of Rutin Extraction Yields from Cassava Leaves (Manihot esculenta)

| Extraction Method | Optimized Conditions | Rutin Yield (g/kg dry weight) | Reference |

| Maceration | 24 hours | 16.00 ± 0.21 | [6] |

| Boiling | 15 minutes, Solid-liquid ratio 1:30 | 20.38 ± 0.66 | [6] |

| Reflux | - | 22.33 ± 2.3 | [6] |

| Ultrasound-Assisted Extraction (UAE) | 90 minutes, 40-60% aqueous ethanol | 24.49 ± 0.41 | [6] |

| Microwave-Assisted Extraction (MAE) | 5 minutes, 540 W, 60% aqueous ethanol, Solid-liquid ratio 1:10 | 23.37 ± 1.00 | [6] |

As indicated in the table, modern techniques like UAE and MAE generally offer higher yields in significantly shorter extraction times compared to conventional methods.

Signaling Pathways Modulated by Rutin Hydrate

Rutin exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for the development of rutin-based therapeutics.

Apoptotic Pathway

Rutin has been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic and extrinsic pathways. It can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases, the key executioners of apoptosis.[11][12][13]

Caption: Rutin-induced apoptotic signaling pathway.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is often observed in cancer. Rutin has been found to inhibit the PI3K/Akt/mTOR pathway, contributing to its anti-cancer effects.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Rutin.

Conclusion

Rutin hydrate is a readily available natural compound with significant therapeutic potential. This guide has outlined its primary natural sources and provided a detailed overview of various extraction methodologies, from traditional solvent-based approaches to modern, more efficient techniques like UAE and MAE. The quantitative data presented allows for an informed selection of extraction parameters to optimize yield and purity. Furthermore, the elucidation of rutin's inhibitory effects on key signaling pathways, such as the apoptotic and PI3K/Akt/mTOR pathways, provides a molecular basis for its pharmacological activities and underscores its potential in the development of novel therapeutics. Further research into optimizing extraction processes and fully understanding its complex biological interactions will continue to unlock the full potential of this valuable flavonoid.

References

- 1. Antioxidant and Rutin Content Analysis of Leaves of the Common Buckwheat (Fagopyrum esculentum Moench) Grown in the United Kingdom: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rutin - Wikipedia [en.wikipedia.org]

- 3. Rutin: Family Farming Products’ Extraction Sources, Industrial Applications and Current Trends in Biological Activity Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extraction of rutin from buckwheat (Fagopyrum esculentumMoench) seeds and determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The influence of extraction methods on rutin yield of cassava leaves (Manihot esculenta Crantz) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Rutin extraction from female Carica papaya Linn. using ultrasound and microwave-assisted extractive methods: Optimization and extraction efficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting Multiple Signaling Pathways in Cancer: The Rutin Therapeutic Approach [mdpi.com]

- 13. Elucidation of rutin’s role in inducing caspase-dependent apoptosis via HPV-E6 and E7 down-regulation in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Rutin Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of rutin hydrate, a flavonoid glycoside with significant therapeutic potential. Understanding the factors that influence its degradation is critical for ensuring the efficacy, safety, and shelf-life of pharmaceutical formulations and research materials. This document details the effects of temperature, light, pH, and oxidative stress on rutin hydrate's stability, provides recommended storage conditions, and outlines key experimental protocols for stability assessment.

Physicochemical Properties and Stability Profile

Rutin hydrate is susceptible to degradation under various environmental conditions. The primary degradation pathways involve the hydrolysis of the glycosidic bond to yield quercetin and rutinose, as well as oxidative decomposition of the flavonoid structure.[1][2]

Impact of Temperature

Elevated temperatures accelerate the degradation of rutin hydrate. Studies have shown that the thermal degradation of rutin follows first-order kinetics.[1][2] This implies that the rate of degradation is directly proportional to the concentration of rutin. The degradation process primarily involves the hydrolysis of the glycosidic linkage, leading to the formation of its aglycone, quercetin.[1][2] At higher temperatures, quercetin can further degrade into smaller phenolic compounds like 3,4-dihydroxybenzoic acid and catechol.[1][2]

Influence of Light (Photostability)

Rutin hydrate is sensitive to light, particularly UV radiation.[3] Photodegradation is a significant factor contributing to its instability. The loss of rutin in emulsions during storage has been primarily attributed to photodegradation, following second-order kinetics.[3] Encapsulation in oil-in-water emulsions has been shown to improve photostability by scattering light and physically protecting the molecule.[3]

Effect of pH

The stability of rutin hydrate is highly dependent on the pH of the solution. It is relatively stable in acidic to neutral conditions (pH 3-7).[4] However, in alkaline solutions (pH > 7), its degradation is significantly accelerated.[4] At a pH of 11, a notable decrease in rutin concentration can be observed within 30 minutes.[4] The degradation in alkaline media is associated with the decomposition of the flavonoid ring structure into smaller phenolic acids.[4]

Oxidative Degradation

Rutin hydrate is susceptible to oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.[5][6] Forced degradation studies have demonstrated that rutin is more susceptible to oxidative and acidic conditions compared to other stress factors.[5][6] The antioxidant properties of rutin are linked to its ability to scavenge free radicals, but this process can also lead to its own degradation.

Quantitative Stability Data

The following tables summarize the available quantitative data on the degradation kinetics of rutin hydrate under various stress conditions.

Table 1: Thermal Degradation Kinetics of Rutin Hydrate in Subcritical Water

| Temperature (°C) | Atmosphere | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) |

| 120 | N₂ | 0.0023 | 301.3 |

| 140 | N₂ | 0.0078 | 88.9 |

| 160 | N₂ | 0.0245 | 28.3 |

| 180 | N₂ | 0.0712 | 9.7 |

| 200 | N₂ | 0.1985 | 3.5 |

| 220 | N₂ | 0.5123 | 1.4 |

| 120 | CO₂ | 0.0028 | 247.5 |

| 140 | CO₂ | 0.0093 | 74.5 |

| 160 | CO₂ | 0.0289 | 24.0 |

| 180 | CO₂ | 0.0821 | 8.4 |

| 200 | CO₂ | 0.2256 | 3.1 |

| 220 | CO₂ | 0.5754 | 1.2 |

Data adapted from a study on the hydrothermal degradation of rutin. The reaction follows first-order kinetics.[2]

Table 2: Photodegradation Kinetics of Rutin Hydrate in Oil-in-Water Emulsions

| Emulsion Particle Size (d₃,₂) | Rate Constant (k) (%⁻¹·d⁻¹) | Half-life (t½) (days) |

| 2.32 µm (Large) | 0.0018 | 21.5 |

| 0.73 µm (Medium) | 0.0015 | 25.8 |

| 0.56 µm (Small) | 0.0012 | 32.3 |

Data adapted from a study on the photodegradation of rutin in emulsions, following second-order kinetics.[3]

Recommended Storage Conditions

To ensure the long-term stability of rutin hydrate, the following storage conditions are recommended:

-

Temperature: Store in a cool and dry place. For long-term storage, refrigeration at 2-8°C is advisable. Some suppliers recommend storage at room temperature, however, lower temperatures will slow down potential degradation.

-

Light: Protect from light. Store in amber-colored or opaque containers.

-

Atmosphere: Store in a well-sealed container to protect from atmospheric moisture and oxygen.

-

pH: For solutions, maintain a pH in the acidic to neutral range (pH 3-7). Avoid alkaline conditions.

Experimental Protocols for Stability Assessment

Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Objective: To generate degradation products of rutin hydrate under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of rutin hydrate in a suitable solvent (e.g., methanol or a hydroalcoholic mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).

-

Reflux the solution at 60-80°C for a specified period (e.g., 2-8 hours).

-

Withdraw samples at different time points, neutralize with 0.1 N Sodium Hydroxide (NaOH), and dilute to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

-

Keep the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period (e.g., 30 minutes to 2 hours), as degradation is faster under alkaline conditions.

-

Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add a solution of 3% Hydrogen Peroxide (H₂O₂).

-

Keep the solution at room temperature for a specified period (e.g., 24-48 hours).

-

Withdraw samples and dilute for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid rutin hydrate in a thermostatically controlled oven at a high temperature (e.g., 70-80°C) for an extended period (e.g., 24-72 hours).

-

At various time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose a solution of rutin hydrate (in a transparent container) and solid rutin hydrate to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

After the exposure period, analyze the samples.

-

-

Analysis: Analyze all the stressed samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A validated stability-indicating method is crucial for accurately quantifying the decrease in rutin hydrate concentration and detecting the formation of degradation products.

Objective: To develop and validate an HPLC method that can separate rutin hydrate from its degradation products and formulation excipients.

Typical Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 20 mM ammonium acetate buffer, pH 3.0) and an organic phase (e.g., acetonitrile or methanol).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Detection Wavelength: 259 nm.[5]

-

Injection Volume: 20 µL.[5]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

Method Validation (as per ICH guidelines):

-

Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of its degradation products, impurities, and excipients. This is typically achieved by analyzing stressed samples and demonstrating peak purity.

-

Linearity: Establish a linear relationship between the concentration of rutin hydrate and the detector response over a defined range.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

-

Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Assess the capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations: Degradation Pathways and Experimental Workflow

Degradation Pathway of Rutin Hydrate

The following diagram illustrates the primary degradation pathway of rutin hydrate under hydrolytic conditions.

Caption: Primary hydrolytic degradation pathway of rutin hydrate.

Experimental Workflow for Rutin Hydrate Stability Testing

This diagram outlines a typical workflow for conducting a comprehensive stability study of rutin hydrate.

Caption: General experimental workflow for rutin hydrate stability testing.

Rutin and its Interaction with a Cellular Signaling Pathway

Rutin has been shown to modulate various cellular signaling pathways, contributing to its therapeutic effects. The following diagram illustrates a simplified representation of rutin's inhibitory effect on the NF-κB signaling pathway, which is often associated with inflammation.

Caption: Simplified diagram of rutin's inhibitory effect on the NF-κB signaling pathway.

Conclusion

The stability of rutin hydrate is a critical consideration for its application in research and pharmaceutical development. It is susceptible to degradation by heat, light, alkaline pH, and oxidation. Proper storage in a cool, dark, and dry place is essential to maintain its integrity. The provided experimental protocols for forced degradation and stability-indicating HPLC methods offer a framework for robust stability assessment. Understanding these stability characteristics allows for the development of stable formulations and ensures the reliability of experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrothermal Degradation of Rutin: Identification of Degradation Products and Kinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]